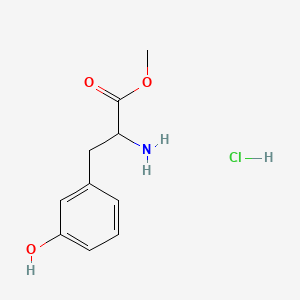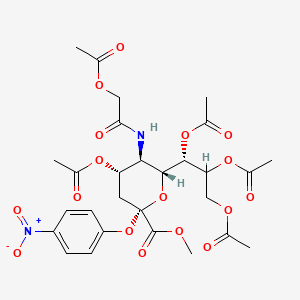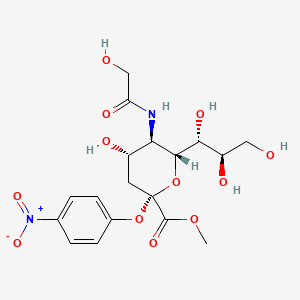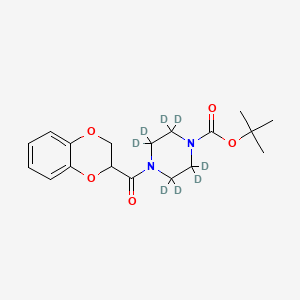
Jatrophane 1
Übersicht
Beschreibung
Jatrophane 1 is a complex diterpenoid compound Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
Jatrophane 1 has several scientific research applications:
Chemistry: Used as a model compound to study complex diterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Wirkmechanismus
Jatrophane 1, also known as 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one or Jatrophane I, is a macrocyclic diterpene compound that has attracted considerable interest in the field of natural product drug discovery .
Target of Action
The primary target of this compound is P-glycoprotein , a powerful efflux transporter that plays a crucial role in multidrug resistance . By inhibiting P-glycoprotein, this compound can enhance the intracellular accumulation of therapeutic agents, thereby reversing drug resistance .
Mode of Action
This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents the efflux of therapeutic agents from cells, allowing for increased intracellular concentrations of these agents .
Biochemical Pathways
This compound affects the biochemical pathway involving P-glycoprotein. P-glycoprotein is part of the ATP-binding cassette (ABC) transporter superfamily and plays a key role in the cellular efflux of a wide variety of substrates . By inhibiting P-glycoprotein, this compound disrupts this efflux mechanism, affecting the distribution and elimination of various substances within the body .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may influence the bioavailability of other drugs by altering their distribution and elimination .
Result of Action
The inhibition of P-glycoprotein by this compound results in increased intracellular concentrations of various therapeutic agents . This can enhance the efficacy of these agents, particularly in the context of multidrug resistance . Furthermore, this compound has been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and curative effects on thrombotic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of P-glycoprotein may affect the efficacy of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 1 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes:
Acetylation: Introduction of acetoxy groups at specific positions on the diterpenoid backbone.
Nicotinoylation: Addition of a nicotinoyloxy group, which involves the reaction of the diterpenoid with nicotinic acid or its derivatives.
Cyclization and Dehydration: Formation of the dienone structure through cyclization and dehydration reactions.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Jatrophane 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the dienone structure, leading to different derivatives.
Substitution: The acetoxy and nicotinoyloxy groups can be substituted with other functional groups, providing a pathway to synthesize analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jatrophone: Another diterpenoid from the Jatropha plant, known for its anticancer properties.
Jatropholone: A related compound with similar structural features and biological activities.
Jatrophane: A diterpenoid with potential anti-inflammatory and anticancer effects.
Uniqueness
Jatrophane 1 is unique due to its specific combination of acetoxy and nicotinoyloxy groups, which may confer distinct biological activities compared to other diterpenoids. Its complex structure also makes it an interesting subject for synthetic and mechanistic studies.
Eigenschaften
IUPAC Name |
[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDOILZBVMYQI-ALCXGGQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
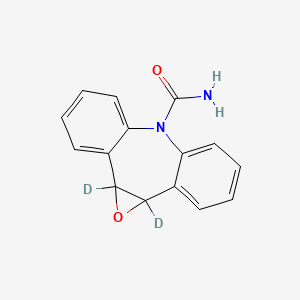
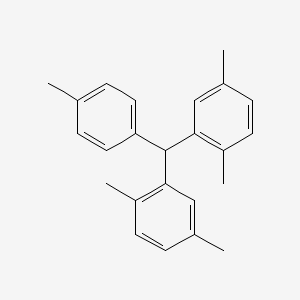
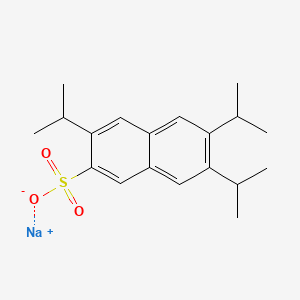
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
